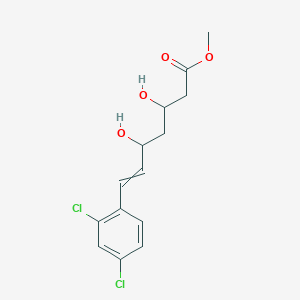
methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate: is an organic compound that features a complex structure with multiple functional groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate typically involves multiple steps, starting from commercially available precursors. One common route involves the esterification of 7-(2,4-dichlorophenyl)-3,5-dihydroxy-6-heptenoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to enhance reaction efficiency and yield. The use of continuous flow reactors allows for better control of reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced by-products.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The hydroxyl groups in the compound can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The double bond in the heptenoate chain can be reduced to form a saturated ester.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon as a catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of the corresponding saturated ester.
Substitution: Formation of substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry: methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various modifications, making it a valuable building block in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its dichlorophenyl group is known to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Medicine: The compound’s potential medicinal applications include its use as an anti-inflammatory or antimicrobial agent. Research is ongoing to explore its efficacy and safety in these roles.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Mecanismo De Acción
The mechanism of action of methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate involves its interaction with specific molecular targets in biological systems. The dichlorophenyl group is known to bind to enzyme active sites, inhibiting their activity. This inhibition can lead to various biological effects, such as anti-inflammatory or antimicrobial actions. The hydroxyl groups and the ester moiety also contribute to the compound’s overall activity by enhancing its solubility and bioavailability.
Comparación Con Compuestos Similares
- 2-(2,4-Dichlorophenyl)-4-(difluoromethyl)-5-methyl-1,2,4-triazol-3-one
- N-(2,4-Dichlorophenyl)-2-[6-methyl-2,4-dioxo-3-(thietan-3-yl)-1,2,3,4-tetrahydropyrimidin-1-yl]acetamide
Comparison: methyl (E)-7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate is unique due to its combination of functional groups, which allows for a wide range of chemical reactions and modifications. Compared to similar compounds, it offers greater versatility in synthetic applications and potential biological activities. The presence of both hydroxyl and ester groups enhances its reactivity and solubility, making it a valuable compound in various research and industrial applications.
Propiedades
Fórmula molecular |
C14H16Cl2O4 |
|---|---|
Peso molecular |
319.2 g/mol |
Nombre IUPAC |
methyl 7-(2,4-dichlorophenyl)-3,5-dihydroxyhept-6-enoate |
InChI |
InChI=1S/C14H16Cl2O4/c1-20-14(19)8-12(18)7-11(17)5-3-9-2-4-10(15)6-13(9)16/h2-6,11-12,17-18H,7-8H2,1H3 |
Clave InChI |
AXAHUFIYBWUQSB-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC(CC(C=CC1=C(C=C(C=C1)Cl)Cl)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















